molecular formula C5H10N4O2*HCI B613038 5-Azidonorvaline CAS No. 156463-09-1

5-Azidonorvaline

Cat. No.: B613038
CAS No.: 156463-09-1
M. Wt: 158,16*36,45 g/mole
InChI Key:
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Description

5-Azidonorvaline, also known as this compound, is a useful research compound. Its molecular formula is C5H10N4O2*HCI and its molecular weight is 158,16*36,45 g/mole. The purity is usually 95%.
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Scientific Research Applications

Biochemical Research and Protein Engineering

5-Azidonorvaline is a versatile tool in biochemical research and protein engineering, primarily used for studying and modifying cell surface proteins. One study demonstrates its application in enhancing the detection and presentation of azide functionality in bacterial cell surface proteins. This method involves the copper-catalyzed azide-alkyne cycloaddition reaction, which facilitates the labeling and study of methionine analogs, including azidonorvaline, on the cell surface. The utilization of azidonorvaline enables precise modifications at the protein level, providing insights into protein function, structure, and interactions in a cellular context (Link, Vink, & Tirrell, 2004).

Cancer Research

In cancer research, azidonorvaline has contributed to the identification of new inhibitor motifs, particularly in the study of the natural product chlorofusin. Chlorofusin is known for its ability to inhibit the interaction between MDM2 and p53, a critical pathway in cancer development. By substituting azidonorvaline for the ornithine/azaphilone in chlorofusin and employing click chemistry, researchers have identified non-azaphilone containing chlorofusin analogs with MDM2/p53 inhibitory activity. This discovery opens up new avenues for developing small molecule inhibitors targeting protein-protein interactions in cancer therapy (Cominetti et al., 2015).

Therapeutic Applications Beyond Cancer

Beyond its direct applications in protein engineering and cancer research, the exploration of azidonorvaline and similar compounds extends to therapeutic potentials in various diseases. Studies on drugs like oridonin, which demonstrate significant anti-tumor and anti-inflammatory activities, suggest a broader scope for employing azidonorvaline derivatives in developing treatments for inflammation, microbial infections, and potentially neuroprotective agents. The structural and functional versatility of these compounds underlines their importance in designing novel therapeutics with specific mechanisms of action tailored to treat complex diseases (Xu et al., 2018).

Properties

IUPAC Name

(2S)-2-amino-5-azidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2/c6-4(5(10)11)2-1-3-8-9-7/h4H,1-3,6H2,(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUARUCAREKTRCL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935463
Record name 5-Azidonorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156463-09-1
Record name 5-Azido-L-norvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156463091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azidonorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.